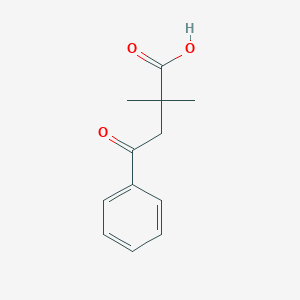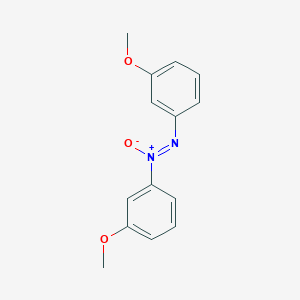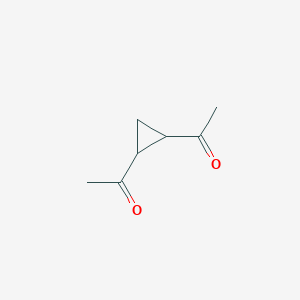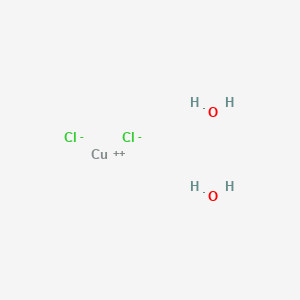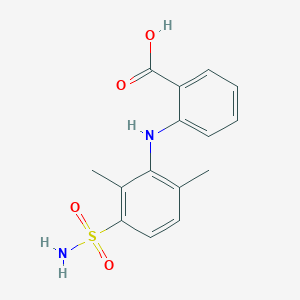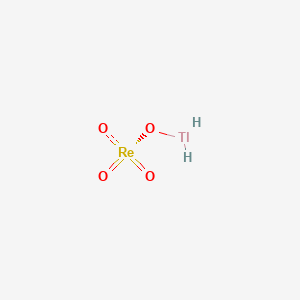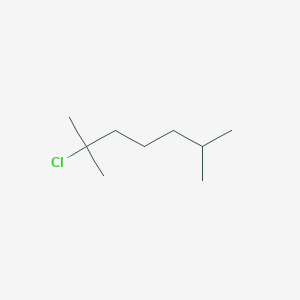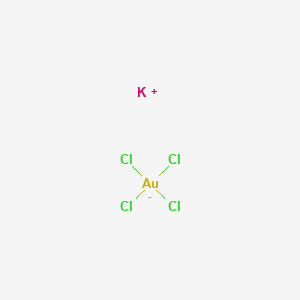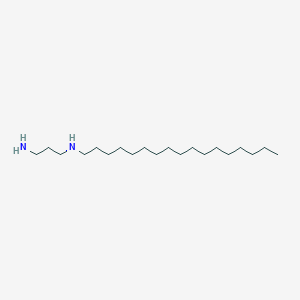
N-Heptadecylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptadecylpropane-1,3-diamine is an organic compound with the chemical formula C21H47N2. It is also known as heptadecylamine or HDA. It is a long-chain aliphatic amine that is used in various scientific research applications. N-Heptadecylpropane-1,3-diamine has been widely studied due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-Heptadecylpropane-1,3-diamine varies depending on the application. As a surfactant, it works by reducing the surface tension between two substances. As an antimicrobial agent, it works by disrupting the cell membrane of microorganisms. As a gene delivery agent, it works by forming complexes with DNA and facilitating its entry into cells.
Biochemical and Physiological Effects:
N-Heptadecylpropane-1,3-diamine has been shown to have various biochemical and physiological effects such as:
1. Cytotoxicity: N-Heptadecylpropane-1,3-diamine has been shown to be cytotoxic to various cell lines.
2. Hemolytic Activity: N-Heptadecylpropane-1,3-diamine has been shown to have hemolytic activity.
3. Immunomodulatory Activity: N-Heptadecylpropane-1,3-diamine has been shown to have immunomodulatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Heptadecylpropane-1,3-diamine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Toxicity: N-Heptadecylpropane-1,3-diamine has low toxicity, making it ideal for use in various applications.
2. Easy to Synthesize: N-Heptadecylpropane-1,3-diamine is easy to synthesize, making it readily available for use in various applications.
3. Versatile: N-Heptadecylpropane-1,3-diamine is a versatile compound that can be used in various applications.
Some of the limitations include:
1. Limited Solubility: N-Heptadecylpropane-1,3-diamine has limited solubility in water, which can limit its use in certain applications.
2. Sensitivity to pH: N-Heptadecylpropane-1,3-diamine is sensitive to pH, which can affect its stability and efficacy.
3. Limited Stability: N-Heptadecylpropane-1,3-diamine has limited stability, which can affect its shelf life and efficacy.
Direcciones Futuras
There are several future directions for research on N-Heptadecylpropane-1,3-diamine. Some of these include:
1. Developing New Applications: N-Heptadecylpropane-1,3-diamine has potential applications in various fields such as medicine, agriculture, and environmental science. Future research could focus on developing new applications for this compound.
2. Improving Stability and Efficacy: Future research could focus on improving the stability and efficacy of N-Heptadecylpropane-1,3-diamine, which could enhance its potential applications.
3. Understanding Mechanisms of Action: Future research could focus on understanding the mechanisms of action of N-Heptadecylpropane-1,3-diamine in various applications, which could lead to the development of more effective compounds.
Conclusion:
N-Heptadecylpropane-1,3-diamine is a unique compound that has potential applications in various scientific research fields. Its properties and potential applications have been widely studied, and future research could lead to the development of new applications and more effective compounds. However, its limitations, such as limited solubility and stability, must also be considered. Overall, N-Heptadecylpropane-1,3-diamine is a promising compound that could have significant implications for various scientific research fields.
Métodos De Síntesis
N-Heptadecylpropane-1,3-diamine can be synthesized by reacting heptadecylamine with propane-1,3-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-Heptadecylpropane-1,3-diamine has been used in various scientific research applications such as:
1. Surfactant: N-Heptadecylpropane-1,3-diamine is a cationic surfactant that is used in various applications such as emulsification, foaming, and wetting. It is also used in the preparation of nanoparticles and other advanced materials.
2. Antimicrobial Agent: N-Heptadecylpropane-1,3-diamine has been shown to have antimicrobial properties. It has been used as an antimicrobial agent in various applications such as food preservation, water treatment, and medical devices.
3. Gene Delivery: N-Heptadecylpropane-1,3-diamine has been used as a gene delivery agent. It has been shown to effectively deliver genes to cells and tissues.
Propiedades
Número CAS |
14331-16-9 |
|---|---|
Nombre del producto |
N-Heptadecylpropane-1,3-diamine |
Fórmula molecular |
C20H44N2 |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
N'-heptadecylpropane-1,3-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21/h22H,2-21H2,1H3 |
Clave InChI |
KSTBCRYHGOWRJG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
SMILES canónico |
CCCCCCCCCCCCCCCCCNCCCN |
Otros números CAS |
14331-16-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



